molecular formula C19H15NO3 B567882 5-(4-Benzyloxyphenyl)picolinic acid CAS No. 1261991-96-1

5-(4-Benzyloxyphenyl)picolinic acid

Cat. No.: B567882
CAS No.: 1261991-96-1
M. Wt: 305.333
InChI Key: DUDIMPDURYAYJG-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)picolinic acid is an organic compound with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol It is a derivative of picolinic acid, featuring a benzyloxyphenyl group attached to the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 5-(4-Benzyloxyphenyl)picolinic acid are currently unknown

Mode of Action

It is known that many picolinic acid derivatives interact with their targets by binding to them, which can result in changes to the target’s structure and function .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Biochemical Analysis

Biochemical Properties

It is known that picolinic acid, a structural relative, can participate in various biochemical reactions . It is plausible that 5-(4-Benzyloxyphenyl)picolinic acid may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzyloxyphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide . The general procedure involves the reaction of 4-benzyloxyphenylboronic acid with 5-bromopicolinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

5-(4-Benzyloxyphenyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

5-(4-Benzyloxyphenyl)picolinic acid is unique due to the presence of the benzyloxyphenyl group, which imparts distinct chemical properties and potential biological activities not found in simpler derivatives like picolinic acid or its isomers .

Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-11-8-16(12-20-18)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDIMPDURYAYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688437
Record name 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-96-1
Record name 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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